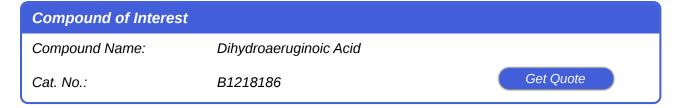


Structural Elucidation of Dihydroaeruginoic Acid: A Comparative NMR Spectroscopic Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural validation of **Dihydroaeruginoic acid** (Dha), a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa. Due to the limited availability of fully assigned NMR data for Dha in the public domain, this guide leverages spectral data from its biosynthetic precursors, salicylic acid and L-cysteine, and a closely related synthetic analog, 3-acetyl-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid, to provide a robust framework for its structural confirmation.

Comparative Analysis of NMR Data

The structural validation of **Dihydroaeruginoic acid** relies on the characteristic NMR signals of its two main components: the aromatic ring derived from salicylic acid and the thiazolidine ring formed from the condensation of L-cysteine. The expected chemical shifts for Dha are compared with experimental data for its precursors and a structural analog.

¹H NMR Data Comparison

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl moiety and the protons of the thiazolidine ring.



Proton Assignment	Dihydroaerugin oic Acid (Expected)	Salicylic Acid	L-Cysteine	3-acetyl-2-(4- hydroxyphenyl)t hiazolidine-4- carboxylic acid (trans isomer)
H-3'	~7.3 ppm (dd)	7.46 ppm (ddd)	-	7.2-7.9 ppm (m, Ar-H)
H-4'	~6.9 ppm (td)	6.91 ppm (td)	-	7.2-7.9 ppm (m, Ar-H)
H-5'	~7.2 ppm (td)	7.85 ppm (ddd)	-	7.2-7.9 ppm (m, Ar-H)
H-6'	~6.8 ppm (dd)	6.99 ppm (dd)	-	7.2-7.9 ppm (m, Ar-H)
H-2	~6.4 ppm (s)	-	-	6.37 ppm (s)
H-4	~4.3 ppm (t)	-	4.349 ppm	4.32 ppm (t)
H-5a	~3.1 ppm (m)	-	3.18 ppm	3.05 ppm (t)
H-5b	~3.4 ppm (m)	-	3.12 ppm	3.44 ppm (t)
СООН	~13.0 ppm (s, br)	~11.0 ppm (s, br)	~1.7-2.0 ppm	13.06 ppm (s)
ОН	~9.8 ppm (s, br)	~11.0 ppm (s, br)	-	-
NH	Not specified	-	Not specified	Not specified

Note: Chemical shifts (δ) are in ppm. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), td (triplet of doublets), ddd (doublet of doublet of doublets), and br (broad).

¹³C NMR Data Comparison

The carbon NMR spectrum provides key information about the carbon framework of the molecule.



Carbon Assignment	Dihydroaerugin oic Acid (Expected)	Salicylic Acid	L-Cysteine	3-acetyl-2-(4- hydroxyphenyl)t hiazolidine-4- carboxylic acid (trans isomer)
C-1'	~118 ppm	113.82	-	115-155 (CAr)
C-2'	~155 ppm	163.18	-	115-155 (CAr)
C-3'	~117 ppm	118.12	-	115-155 (CAr)
C-4'	~133 ppm	136.59	-	115-155 (CAr)
C-5'	~120 ppm	120.03	-	115-155 (CAr)
C-6'	~130 ppm	131.53	-	115-155 (CAr)
C-2	~71 ppm	-	-	70.9
C-4	~62 ppm	-	58.68	62.1
C-5	~35 ppm	-	27.65	34.5
СООН	~172 ppm	173.54	175.49	172.05

Note: Chemical shifts (δ) are in ppm.

Experimental Protocols General NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

• Instrument: 400 MHz or higher field NMR spectrometer.



· Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-2 seconds.

Spectral width: 0-15 ppm.

Temperature: 298 K.

 Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy:

• Instrument: 100 MHz or higher (corresponding to the proton frequency of the spectrometer).

· Parameters:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024-4096 (or more, depending on concentration and solubility).

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.

Temperature: 298 K.

 Referencing: The solvent carbon signal is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of **Dihydroaeruginoic acid** using NMR spectroscopy, starting from its biosynthetic precursors.





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NMR validation workflow for **Dihydroaeruginoic acid**.

This guide provides a foundational framework for the NMR-based structural validation of **Dihydroaeruginoic acid**. Researchers can utilize the presented data and protocols to confidently identify and characterize this important bacterial metabolite in their studies.

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